ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate and related compounds involves selective cyclocondensation reactions and the exploration of different synthetic equivalents. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes cyclocondensation with 1,3-dicarbonyl compounds leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, illustrating the synthetic versatility of pyrazole derivatives (Lebedˈ et al., 2012).
Molecular Structure Analysis
The crystal structure of related compounds, determined through X-ray diffraction, provides insight into the molecular geometry and electronic structure that are pivotal for understanding the compound's reactivity and properties. For example, the structure of a similar compound, ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, showcases its monoclinic space group and the dimensions that suggest a specific interaction pattern and stability aspects (Minga, 2005).
Scientific Research Applications
Synthesis and Chemical Properties
Selective Synthesis of Pyrazolo[3,4-b]Pyridin-3-Ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can then be converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).
Crystal Structure Analysis
The compound has been studied for its crystal structure, with findings revealing triclinic crystal formations and various hydrogen interactions contributing to the stabilization of the crystal structure (Kumar et al., 2018).
Biological and Medicinal Research
Fungicidal and Plant Growth Regulation Activities
Ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate demonstrates fungicidal properties and potential in plant growth regulation activities (Minga, 2005).
Precursors to Chemical Hybridizing Agents
The compound serves as a precursor for the development of chemical hybridizing agents in agricultural applications like wheat and barley (Beck et al., 1988).
Chemical Synthesis and Reactions
Cross-Coupling Reactions in Synthesis
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used in Sonogashira-type cross-coupling reactions with alkynes to synthesize various pyrazole compounds (Arbačiauskienė et al., 2011).
Pyrazolo[3,4-d]Pyrimidine and Pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones Synthesis
The compound is involved in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, showing potential as anti-tumor agents (Nassar et al., 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-3-19-11(17)8(5-13)6-14-10-9(7-15-16-10)12(18)20-4-2/h6-7H,3-4H2,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGKDVJSPDXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)NC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate | |
CAS RN |
321571-07-7 | |
Record name | Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321571077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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